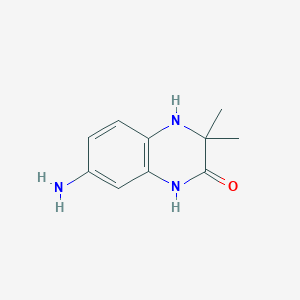

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Vue d'ensemble

Description

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. ADQX is a synthetic compound that belongs to the quinoxaline family of compounds. It has a molecular weight of 201.25 g/mol and a chemical formula of C10H12N2O.

Mécanisme D'action

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one works by blocking the activity of non-NMDA glutamate receptors, which are responsible for the majority of fast synaptic transmission in the brain. By blocking these receptors, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can reduce the excitotoxicity that occurs when there is excessive glutamate activity in the brain. This can help to prevent neuronal damage and cell death, which is important in the treatment of neurological disorders.

Effets Biochimiques Et Physiologiques

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to prevent excitotoxicity. It has also been shown to increase the levels of GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter that helps to reduce neuronal activity in the brain. Additionally, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has a number of advantages for use in lab experiments. It is a potent non-NMDA antagonist that can be used to study the role of glutamate receptors in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain therapeutic levels. Additionally, it has been shown to have some toxic effects on certain types of cells, which may limit its use in certain experiments.

Orientations Futures

There are a number of future directions for research on 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one as a neuroprotective agent in the treatment of stroke and other neurological disorders. Another area of interest is the development of more potent and selective non-NMDA antagonists that can be used to study the role of glutamate receptors in the brain. Additionally, there is ongoing research into the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Applications De Recherche Scientifique

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. It has been shown to be a potent non-NMDA antagonist, which means that it can block the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that plays a key role in learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death, which is why 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been studied as a potential neuroprotective agent.

Propriétés

IUPAC Name |

7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFACFCKALSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)